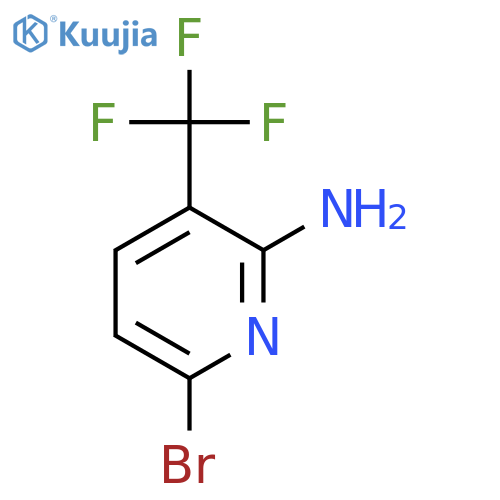

Cas no 1402664-66-7 (6-Bromo-3-(trifluoromethyl)pyridin-2-amine)

1402664-66-7 structure

商品名:6-Bromo-3-(trifluoromethyl)pyridin-2-amine

CAS番号:1402664-66-7

MF:C6H4BrF3N2

メガワット:241.008570671082

MDL:MFCD28720168

CID:4898877

PubChem ID:119001462

6-Bromo-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-3-(trifluoromethyl)pyridin-2-amine

- 2-Amino-6-bromo-3-(trifluoromethyl)pyridine

-

- MDL: MFCD28720168

- インチ: 1S/C6H4BrF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)

- InChIKey: HNCNPITYRLTRGC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(F)(F)F)C(N)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 161

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 38.9

6-Bromo-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1192430-1g |

6-Bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 1g |

$755 | 2024-07-19 | |

| Enamine | EN300-1590311-0.1g |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 0.1g |

$301.0 | 2023-05-24 | |

| Enamine | EN300-1590311-1.0g |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 1g |

$871.0 | 2023-05-24 | |

| Enamine | EN300-1590311-10.0g |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 10g |

$3746.0 | 2023-05-24 | |

| Enamine | EN300-1590311-50mg |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95.0% | 50mg |

$202.0 | 2023-09-23 | |

| Enamine | EN300-1590311-250mg |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95.0% | 250mg |

$431.0 | 2023-09-23 | |

| 1PlusChem | 1P0282DI-500mg |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 500mg |

$902.00 | 2024-06-21 | |

| Enamine | EN300-1590311-100mg |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95.0% | 100mg |

$301.0 | 2023-09-23 | |

| Aaron | AR0282LU-5g |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 5g |

$3497.00 | 2023-12-16 | |

| 1PlusChem | 1P0282DI-5g |

6-bromo-3-(trifluoromethyl)pyridin-2-amine |

1402664-66-7 | 95% | 5g |

$3183.00 | 2024-06-21 |

6-Bromo-3-(trifluoromethyl)pyridin-2-amine 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1402664-66-7 (6-Bromo-3-(trifluoromethyl)pyridin-2-amine) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2039-76-1(3-Acetylphenanthrene)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬